5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Overview
Description
5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15BrClNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the benzofuran ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Spirocyclization: The spiro linkage is formed by reacting the brominated benzofuran with a piperidine derivative under specific conditions to form the spiro compound.
Formation of the Hydrochloride Salt: The final step involves converting the spiro compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-broMo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride
- 5-chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride
- 5-fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride
Uniqueness
5-broMo-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-bromospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYKYFWLYERHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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